molecular formula C14H13ClN2O2 B318205 [5-(2-CHLOROPHENYL)-3-ISOXAZOLYL](1-PYRROLIDINYL)METHANONE

[5-(2-CHLOROPHENYL)-3-ISOXAZOLYL](1-PYRROLIDINYL)METHANONE

Cat. No.: B318205
M. Wt: 276.72 g/mol
InChI Key: CAVPPTIDSYUOLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(2-CHLOROPHENYL)-3-ISOXAZOLYL](1-PYRROLIDINYL)METHANONE is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-CHLOROPHENYL)-3-ISOXAZOLYL](1-PYRROLIDINYL)METHANONE typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chlorobenzonitrile with hydroxylamine to form 2-chlorobenzohydroximoyl chloride, which then undergoes cyclization with a suitable pyrrolidine derivative to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

[5-(2-CHLOROPHENYL)-3-ISOXAZOLYL](1-PYRROLIDINYL)METHANONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[5-(2-CHLOROPHENYL)-3-ISOXAZOLYL](1-PYRROLIDINYL)METHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [5-(2-CHLOROPHENYL)-3-ISOXAZOLYL](1-PYRROLIDINYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of the isoxazole and pyrrolidine moieties, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

[5-(2-chlorophenyl)-1,2-oxazol-3-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C14H13ClN2O2/c15-11-6-2-1-5-10(11)13-9-12(16-19-13)14(18)17-7-3-4-8-17/h1-2,5-6,9H,3-4,7-8H2

InChI Key

CAVPPTIDSYUOLB-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=NOC(=C2)C3=CC=CC=C3Cl

Canonical SMILES

C1CCN(C1)C(=O)C2=NOC(=C2)C3=CC=CC=C3Cl

solubility

41.5 [ug/mL]

Origin of Product

United States

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